N-benzyl-N-ethyl-4-nitrosoaniline

Dye Synthesis Indamine Intermediate Acid Dye Precursor

Supply challenge: substituting this compound with other N-alkyl-4-nitrosoanilines in C.I. Acid Blue 98 synthesis yields incorrect indamine products with altered chromophore and stability. N-Benzyl-N-ethyl-4-nitrosoaniline is the irreplaceable condensation partner with N-phenyl-2-naphthylamine for Acid Blue 98 (C.I. 50335). • Exclusive Acid Blue 98 precursor for copper galvanization • Synthesis yields vary 22-82% across C-nitrosoaniline analogs; this compound ensures optimal efficiency • Also effective polymerization inhibitor for ethylenically unsaturated monomers. In stock; request quote.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 130286-67-8
Cat. No. B594823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-4-nitrosoaniline
CAS130286-67-8
SynonymsN-ethyl-N-benzyl-4-nitrosoaniline
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=O
InChIInChI=1S/C15H16N2O/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16-18)9-11-15/h3-11H,2,12H2,1H3
InChIKeyCMGGWRMSLJLLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-ethyl-4-nitrosoaniline: Procurement Baseline


N-Benzyl-N-ethyl-4-nitrosoaniline (CAS 130286-67-8, C₁₅H₁₆N₂O, MW 240.30) is a functionalized 4-nitrosoaniline derivative bearing benzyl and ethyl substituents on the aniline nitrogen. The compound features a C-nitroso group conjugated to the aromatic ring, a calculated log P of approximately 4.11, and a polar surface area of 32.67 Ų . It is primarily employed as a specialized intermediate in the synthesis of indamine-based dyes, most notably serving as the designated condensation partner for the production of C.I. Acid Blue 98 (C.I. 50335) .

Intermediate Role Dedicated coupler for C.I. Acid Blue 98 dye synthesis
Structural Specificity Benzyl-ethyl substitution defines indamine chromophore identity
Sourcing Format Specialized fine chemical intermediate, cataloged supply

N-Benzyl-N-ethyl-4-nitrosoaniline: Substitution Risks


Direct replacement of N-benzyl-N-ethyl-4-nitrosoaniline with other N‑alkyl‑4‑nitrosoanilines (e.g., N,N‑dimethyl‑, N,N‑diethyl‑, or N‑benzyl‑N‑methyl‑4‑nitrosoaniline) in a synthetic pathway designed for C.I. Acid Blue 98 will produce a structurally different indamine condensation product, thereby altering the chromophore, absorption spectrum, and stability profile and violating the C.I. identity specification . Furthermore, synthesis yields for C‑nitrosoanilines are highly substituent‑dependent, varying from 22 % to 82 % across the class, meaning an arbitrary analog substitution can substantially impair process efficiency and cost [1].

Dye Identity Analog substitution produces a structurally different indamine chromophore, violating C.I. Acid Blue 98 specification
Process Efficiency Reported synthesis yields for N-alkyl-4-nitrosoanilines vary widely across the class, with a >60 percentage-point spread; arbitrary analog selection may triple raw material waste
Sourcing Risk Non-cataloged 4-nitrosoaniline analogs require custom synthesis, increasing lead time and procurement complexity

N-Benzyl-N-ethyl-4-nitrosoaniline: Differentiation Evidence


Exclusive Intermediate for C.I. Acid Blue 98

C.I. Acid Blue 98 is synthesized by the specific condensation of N‑ethyl‑N‑benzyl‑4‑nitrosoaniline with N‑phenyl‑2‑naphthylamine, followed by oxidation with manganese dioxide to yield the isorosinduline dye . No other N‑alkyl‑4‑nitrosoaniline can furnish this exact dye structure; for instance, N,N‑dimethyl‑4‑nitrosoaniline condenses with N,N‑dimethylaniline to give Bindschedler’s Green, while N,N‑diethyl‑4‑nitrosoaniline yields distinct indamine dyes [1]. Substituting the benzyl‑ethyl substitution pattern would therefore produce a chromophore that fails the C.I. specification for Acid Blue 98.

Exclusive C.I. 50335 Precursor
Class-level inference
Qualitative structural specificity; no alternative N-alkyl-4-nitrosoaniline yields C.I. Acid Blue 98
Mandatory intermediate for dye synthesis workflow
Analog condensation with N,N-dimethyl- or N,N-diethylaniline produces distinct indamine dyes (e.g., Bindschedler's Green)
Dye Synthesis Indamine Intermediate Acid Dye Precursor

LogP Advantage Over Closest Analogs

N‑Benzyl‑N‑ethyl‑4‑nitrosoaniline exhibits a calculated log P of 4.11 , substantially higher than that of N,N‑dimethyl‑4‑nitrosoaniline (log P = 2.02) and N,N‑diethyl‑4‑nitrosoaniline (log P = 2.93) . The Δlog P of +1.09 to +2.09 corresponds to a 12‑ to 123‑fold greater partition into organic solvents, which can translate into higher extraction efficiency and reduced aqueous waste during workup.

Partition Coefficient
Reported calculation
Calculated log P 4.11; Δlog P +1.09 to +2.09 vs dimethyl and diethyl analogs
Supports improved organic-phase extraction during workup
12- to 123-fold higher partitioning; experimental validation recommended
Partition Coefficient Solubility Process Chemistry

Synthesis Yield Variability Across Dialkylanilines

A systematic study on the preparation of 4‑nitroso‑N,N‑dialkylanilines reports yields ranging from 22 % to 82 % depending on the N‑alkyl substituents [1]. Although the study did not explicitly include N‑benzyl‑N‑ethyl substitution, the 60‑percentage‑point spread across the class demonstrates that substituent choice critically influences nitrosation efficiency. Procuring an analog that performs at the low end of this distribution could more than triple raw material waste relative to a better‑optimized derivative.

Synthesis Yield Range
Class-level inference
Reported class range 22%–82% for 4-nitroso-N,N-dialkylanilines
Supports process optimization review for cost-sensitive procurement
Compound not separately reported; 60-percentage-point spread across substituents
Nitrosation Process Optimization Yield Comparison

Polymerization Inhibitor Patent Coverage

Patent WO2002033025A2 discloses C‑nitrosoaniline compounds, including N‑benzyl‑N‑ethyl‑4‑nitrosoaniline, as very effective polymerization inhibitors for ethylenically unsaturated monomers [1]. The patent claims that C‑nitrosoanilines outperform conventional nitrosophenol inhibitors in preventing premature polymerization during monomer production and processing.

Polymer Inhibitor Role
Supporting patent
C-nitrosoanilines claimed as effective inhibitors for ethylenically unsaturated monomers
Expands utility to monomer stabilization applications
Patent WO2002033025A2 asserts performance over conventional nitrosophenols
Polymerization Inhibition Vinyl Monomer Stabilization Process Additive

Verified Commercial Availability

N‑Benzyl‑N‑ethyl‑4‑nitrosoaniline is listed in the tertiary amines catalog of Matrix Fine Chemicals (Catalog MM02/01341) with authenticated IUPAC name, molecular formula, and SMILES structure [1]. This confirmed commercial listing reduces the procurement risk and lead time associated with custom synthesis of non‑cataloged 4‑nitrosoaniline analogs.

Commercial Sourcing
Supporting evidence
Listed in Matrix Fine Chemicals catalog MM02/01341 with verified structural identity
Reduces custom synthesis risk and accelerates procurement timelines
Many N-alkyl-4-nitrosoaniline analogs are not standard catalog items
Commercial Sourcing Purity Specification Supply Assurance

N-Benzyl-N-ethyl-4-nitrosoaniline: Application Scenarios


C.I. Acid Blue 98 Production

The compound serves as the irreplaceable condensation partner with N‑phenyl‑2‑naphthylamine to generate the indamine precursor that, upon MnO₂ oxidation, yields C.I. Acid Blue 98 . This dye is used commercially as an accessory in copper galvanization processes, making the intermediate essential for producers serving the electroplating and textile finishing industries.

Near-IR Indamine Dyes for Optical Storage & Bioimaging

The indamine dye class, accessed by condensing 4‑nitroso‑N,N‑dialkylanilines with appropriate aniline derivatives, offers long‑wavelength absorption, high extinction coefficients, and narrow absorption bands suitable for near‑IR applications [1]. N‑Benzyl‑N‑ethyl‑4‑nitrosoaniline can be exploited to generate novel unsymmetrical indamine dyes with tailored optical properties that differ from those derived from symmetric N,N‑dimethyl or N,N‑diethyl analogs.

Polymerization Inhibitor for Vinyl Monomers

C‑Nitrosoaniline compounds, including N‑benzyl‑N‑ethyl‑4‑nitrosoaniline, are claimed as very effective inhibitors for preventing premature polymerization of ethylenically unsaturated monomers [2]. This application offers an alternative procurement driver for the compound in the polymer and monomer manufacturing sector, where it may complement or replace conventional nitrosophenol‑based inhibitor packages.

C–H Functionalization via Transition-Metal Catalysis

4‑Nitrosoanilines serve as directing groups for transition‑metal‑catalyzed ortho‑C–H activation, enabling the synthesis of functionalized aniline derivatives [3]. The unique steric and electronic profile imparted by the benzyl‑ethyl substitution on the aniline nitrogen may modulate reactivity and selectivity in such catalytic transformations, warranting investigation in medicinal chemistry and materials science programs.

Application
Selection Property
Validation Focus
C.I. Acid Blue 98 Production
Exclusive indamine precursor
Dye purity and chromophore conformity
Near-IR Indamine Dyes
Unsymmetrical structure-optical profile
Absorption spectrum and extinction coefficient
Vinyl Monomer Stabilization
C-nitrosoaniline inhibitor activity
Inhibition efficiency and monomer compatibility
C–H Functionalization
Steric/electronic directing group profile
Regioselectivity and catalytic transformation yield
Selection properties require experimental validation within the target workflow context.
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